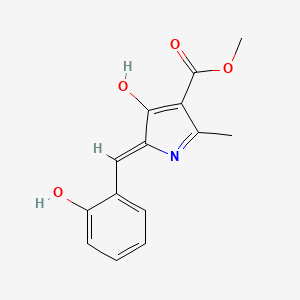
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, also known as BMK-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of pyridinecarboxamides and has been shown to possess various biochemical and physiological effects.
Wirkmechanismus
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to bind to the glycine binding site of the NMDA receptor, which modulates the activity of the receptor. This modulation results in the inhibition of the receptor, leading to a decrease in the influx of calcium ions into the cell. Calcium ion influx is important for the activation of various signaling pathways in the cell, and inhibition of the NMDA receptor can have a significant impact on cellular function.
Biochemical and Physiological Effects
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its modulation of the NMDA receptor, N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. This inhibition can lead to a decrease in neuronal excitability and may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the glycine binding site of the NMDA receptor, making it a potent modulator of receptor activity. Additionally, the synthesis method for N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been optimized, allowing for the production of high yields of pure compound. However, one limitation of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. One potential area of study is the development of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide analogs with improved potency and selectivity for the glycine binding site of the NMDA receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide, particularly in the context of neurological disorders. Finally, the potential toxicity of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide must be further evaluated to ensure its safety for use in lab experiments.
Synthesemethoden
The synthesis of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide involves the reaction of 2-methoxybenzoyl chloride with 2,4-dimethyl-3-pyridinecarboxylic acid in the presence of triethylamine. The resulting product is then reacted with 2-methoxyaniline to produce N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide. This method has been optimized and can produce high yields of N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide with high purity.
Wissenschaftliche Forschungsanwendungen
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been studied for its ability to modulate the activity of ion channels, specifically the NMDA receptor. The NMDA receptor is an important target for drug discovery in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-13-20(25)24(17-10-6-8-12-19(17)28-4)15(2)21(14)22(26)23-16-9-5-7-11-18(16)27-3/h5-13H,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNKUNXRFULQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C(=O)NC2=CC=CC=C2OC)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(2-methoxyphenyl)-2,4-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6055176.png)
![1-benzyl-4-[3-(1-ethyl-3-piperidinyl)propanoyl]piperazine](/img/structure/B6055182.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-pyridinamine](/img/structure/B6055186.png)
![4-{6-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6055197.png)
![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6055204.png)
![methyl 2-{[(2-ethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6055212.png)


![N-(4'-fluoro-3-biphenylyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6055236.png)
![1-(3-phenylpropyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6055238.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6055250.png)
![2-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B6055269.png)
![2-methylbenzaldehyde [5-(2-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6055275.png)
![2-[1-(2-fluorobenzyl)-4-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055282.png)